molecular formula C17H17N3O2 B12175269 2-(4-methoxy-1H-indol-1-yl)-N-(5-methylpyridin-2-yl)acetamide

2-(4-methoxy-1H-indol-1-yl)-N-(5-methylpyridin-2-yl)acetamide

Cat. No.: B12175269
M. Wt: 295.34 g/mol
InChI Key: CDBNMFYAXUAPTG-UHFFFAOYSA-N
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Description

2-(4-methoxy-1H-indol-1-yl)-N-(5-methylpyridin-2-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a methoxy group attached to the indole ring and a pyridine ring connected via an acetamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxy-1H-indol-1-yl)-N-(5-methylpyridin-2-yl)acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Methoxylation: The indole core is then methoxylated using a methoxy donor such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride.

    Acetamide Formation: The methoxylated indole is reacted with chloroacetyl chloride to form the acetamide intermediate.

    Pyridine Coupling: Finally, the acetamide intermediate is coupled with 5-methylpyridine-2-amine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxy-1H-indol-1-yl)-N-(5-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The acetamide linkage can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles like thiols, amines, or halides can be used in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-1H-indole or 4-oxo-1H-indole derivatives.

    Reduction: Formation of 2-(4-methoxy-1H-indol-1-yl)-N-(5-methylpyridin-2-yl)ethylamine.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-methoxy-1H-indol-1-yl)-N-(5-methylpyridin-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated as a potential lead compound for drug development due to its structural similarity to biologically active indole derivatives.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methoxy-1H-indol-1-yl)-N-(5-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: The compound could modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-1-yl)-N-(5-methylpyridin-2-yl)acetamide: Lacks the methoxy group, which may affect its biological activity.

    2-(4-hydroxy-1H-indol-1-yl)-N-(5-methylpyridin-2-yl)acetamide: Contains a hydroxyl group instead of a methoxy group, potentially altering its reactivity and interactions.

    2-(4-methoxy-1H-indol-1-yl)-N-(2-pyridinyl)acetamide: Has a different substitution pattern on the pyridine ring, which may influence its properties.

Uniqueness

2-(4-methoxy-1H-indol-1-yl)-N-(5-methylpyridin-2-yl)acetamide is unique due to the presence of both a methoxy group on the indole ring and a methyl group on the pyridine ring

Properties

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

2-(4-methoxyindol-1-yl)-N-(5-methylpyridin-2-yl)acetamide

InChI

InChI=1S/C17H17N3O2/c1-12-6-7-16(18-10-12)19-17(21)11-20-9-8-13-14(20)4-3-5-15(13)22-2/h3-10H,11H2,1-2H3,(H,18,19,21)

InChI Key

CDBNMFYAXUAPTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)CN2C=CC3=C2C=CC=C3OC

Origin of Product

United States

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